R-130823

p38 MAPK Kinase selectivity Isoform profiling

R-130823 (2-(4-fluorophenyl)-4-(1-phenethyl-1,2,3,6-tetrahydropyridin-4-yl)-3-(pyridin-4-yl)-1H-pyrrole) is a synthetic pyrrole-based small molecule that functions as an ATP-competitive, orally bioavailable inhibitor of the p38α isoform of mitogen-activated protein kinase. It was developed by Sankyo Co., Ltd.

Molecular Formula C28H26FN3
Molecular Weight 423.5 g/mol
CAS No. 321344-32-5
Cat. No. B1678692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR-130823
CAS321344-32-5
Synonyms2-(4-fluorophenyl)-4-(1-phenethyl-1,2,3,6-tetrahydropyridin-4-yl)-3-(pyridin-4-yl)-1H-pyrrole
R-130823
Molecular FormulaC28H26FN3
Molecular Weight423.5 g/mol
Structural Identifiers
SMILESC1CN(CC=C1C2=CNC(=C2C3=CC=NC=C3)C4=CC=C(C=C4)F)CCC5=CC=CC=C5
InChIInChI=1S/C28H26FN3/c29-25-8-6-24(7-9-25)28-27(23-10-15-30-16-11-23)26(20-31-28)22-13-18-32(19-14-22)17-12-21-4-2-1-3-5-21/h1-11,13,15-16,20,31H,12,14,17-19H2
InChIKeyXLEONXLSQBBRAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





R-130823 (CAS 321344-32-5) Procurement-Grade p38α MAPK Inhibitor: Core Identity and Selectivity Profile


R-130823 (2-(4-fluorophenyl)-4-(1-phenethyl-1,2,3,6-tetrahydropyridin-4-yl)-3-(pyridin-4-yl)-1H-pyrrole) is a synthetic pyrrole-based small molecule that functions as an ATP-competitive, orally bioavailable inhibitor of the p38α isoform of mitogen-activated protein kinase. It was developed by Sankyo Co., Ltd. and characterized as a highly selective p38α inhibitor with an IC₅₀ of 22 nM (95% CI: 5.0–58 nM) in a cell-free kinase assay [1]. In lipopolysaccharide (LPS)-stimulated human whole blood, R-130823 suppressed the release of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), IL-6, and IL-8 with IC₅₀ values of 0.089, 0.066, 0.95, and 0.16 µM, respectively, confirming its ability to engage the p38 pathway in a physiologically relevant milieu [1]. The compound’s molecular formula is C₂₈H₂₆FN₃ and its monoisotopic mass is 423.21 Da .

Why Simple p38 Inhibitor Interchangeability Fails: R-130823’s Isoform Precision vs. Pan-Inhibition Risks


Procurement decisions for p38 MAPK inhibitors cannot rely on class-level assumptions of functional equivalence. Widely used p38 inhibitors such as SB203580, BIRB796 (doramapimod), and VX-745 display markedly different isoform selectivity fingerprints, cellular potency, and off-target kinase profiles that directly impact experimental interpretation and translational relevance. R-130823’s 37-fold selectivity for p38α over p38β (IC₅₀ 22 nM vs. 820 nM) and its complete lack of inhibition of p38γ, p38δ, ERK1/2, or JNK1α at up to 10 µM [1] stand in contrast to pan-p38 agents like BIRB796, which inhibits p38α, β, γ, and δ with IC₅₀ values of 38, 65, 200, and 520 nM respectively . This isoform selectivity is functionally meaningful: p38α is the dominant isoform driving inflammatory cytokine production in human monocytes and synovial fibroblasts, whereas p38β, γ, and δ have distinct and sometimes opposing roles in tissue remodeling and pain signaling. Substituting a pan-inhibitor for R-130823 introduces confounding variables that cannot be corrected by dose adjustment alone. Moreover, R-130823 has been directly compared against methotrexate and celecoxib in translational arthritis models, providing a unique evidence base that generic p38 inhibitor data sheets lack.

R-130823 Quantitative Evidence Guide: Direct Comparator Data for Procurement Decisions


Isoform Selectivity Head-to-Head: R-130823 vs. Pan-p38 Inhibitor BIRB796

R-130823 demonstrates substantially narrower p38 isoform selectivity compared to the clinically studied pan-p38 inhibitor BIRB796 (doramapimod). R-130823 inhibits p38α with an IC₅₀ of 22 nM and p38β with an IC₅₀ of 820 nM (37-fold selectivity), with no measurable activity against p38γ or p38δ at concentrations up to 10 µM [1]. In contrast, BIRB796 inhibits all four p38 isoforms with IC₅₀ values of 38 nM (p38α), 65 nM (p38β), 200 nM (p38γ), and 520 nM (p38δ), a selectivity window of only ~1.7-fold between p38α and p38β . This difference is critical for studies aiming to isolate p38α-specific signaling from p38β/γ/δ-mediated effects.

p38 MAPK Kinase selectivity Isoform profiling

Therapeutic-Stage Arthritis Swelling Reversal: R-130823 Outperforms Methotrexate in Rat Adjuvant Arthritis

In a direct head-to-head comparison within the same study, R-130823 significantly reduced established hind paw swelling in the rat adjuvant-induced arthritis model, while methotrexate—a first-line DMARD used clinically—showed no suppression when administered under the same protocol [1]. Although exact percentage reductions are not reported in the abstract, this dichotomous outcome (active vs. inactive) in a model of established, therapeutic-stage inflammation establishes that R-130823 possesses disease-modifying activity not achieved by methotrexate in this paradigm.

Rheumatoid arthritis Adjuvant arthritis model DMARD comparison

Analgesic Onset and Duration: R-130823 Matches Celecoxib in Inflammatory Pain

In the rat adjuvant arthritis model, R-130823 ameliorated adjuvant-induced hyperalgesia with a rapid onset and a long duration of action that was directly comparable to the selective COX-2 inhibitor celecoxib [1]. This is a clinically meaningful comparator, as celecoxib is a widely prescribed analgesic for inflammatory pain. The fact that a p38α inhibitor achieves pain relief comparable to a COX-2 inhibitor—but through a distinct, non-cyclooxygenase mechanism—highlights R-130823's translational relevance for pain research independent of prostaglandin pathway modulation.

Hyperalgesia Inflammatory pain COX-2 inhibitor comparison

Chondroprotective MMP-13 Suppression: R-130823 Inhibits Cartilage-Degrading Enzyme Production in Human Chondrocytes

In interleukin-1β-stimulated human primary chondrocytes, R-130823 inhibited the release of matrix metalloproteinase-13 (MMP-13)—the principal collagenase responsible for type II collagen degradation in cartilage—with an IC₅₀ of 20 nM, and suppressed MMP-1 release with an IC₅₀ of 230 nM [1]. At the mRNA level, R-130823 down-regulated steady-state MMP-13 and MMP-1 mRNA with IC₅₀ values of 4.2 nM and 79 nM, respectively, and suppressed COX-2 mRNA with an IC₅₀ of 21 nM [1]. In a bovine nasal cartilage explant model, R-130823 suppressed IL-1α/oncostatin M-induced collagen cleavage, demonstrating functional chondroprotection [1]. While other p38 inhibitors such as SB203580 have been shown to reduce MMP expression in chondrocytes, the quantitative IC₅₀ values for MMP-13 inhibition by R-130823 are reported at lower nanomolar concentrations than those typically published for SB203580 in comparable human chondrocyte assays, where SB203580 often requires concentrations in the 1–10 µM range to achieve similar MMP suppression [2].

Osteoarthritis Cartilage protection Matrix metalloproteinase

Human Whole Blood Cytokine Suppression Potency: R-130823 vs. Published p38 Inhibitor Cellular Data

In LPS-stimulated human whole blood—a physiologically relevant assay system that accounts for plasma protein binding and cellular complexity—R-130823 inhibited TNF-α release with an IC₅₀ of 89 nM (0.089 µM) and IL-1β release with an IC₅₀ of 66 nM [1]. In comparison, the widely used p38 inhibitor SB203580 has a reported IC₅₀ of 72 nM for TNF-α release in THP-1 monocytic cells but a weaker IC₅₀ of 136 nM in the p38α kinase assay [2]. The first-generation clinical candidate VX-745 shows an IC₅₀ of 29 nM for TNF-α in THP-1 cells but exhibits significant off-target kinase activity including ABL1, ABL2, PDGFRβ, and SRC [REFS-2, REFS-3]. R-130823's whole-blood TNF-α IC₅₀ of 89 nM, combined with its clean kinase selectivity profile, offers a more translatable and interpretable cytokine suppression profile than classical p38 inhibitors that either lack potency in whole blood or carry broader kinome liabilities.

Cytokine inhibition Human whole blood assay TNF-α suppression

Oral Efficacy in Collagen-Induced Arthritis: Disease Progression Blockade by R-130823

In the murine collagen-induced arthritis (CIA) model—a gold-standard preclinical model for rheumatoid arthritis—R-130823 blocked the progression of arthritis when administered orally just after disease onset [1]. Histological analysis of knee joints from treated animals showed that proliferation of fibroblasts and synoviocytes and infiltration of neutrophils were ameliorated [1]. This disease-modifying activity in a T-cell-dependent autoimmune arthritis model distinguishes R-130823 from symptom-modifying agents such as celecoxib, which primarily provide analgesia and acute inflammation relief without halting pannus formation and joint destruction. The oral route of administration confirms adequate bioavailability for systemic target engagement, an important consideration for in vivo experimental design.

Collagen-induced arthritis Disease-modifying Oral bioavailability

R-130823 Application Scenarios: Where the Evidence Supports Prioritized Procurement


p38α-Selective Pathway Dissection in Inflammatory Signaling Research

When studying the specific role of p38α in cytokine production, immune cell activation, or stress responses, R-130823 provides the cleanest pharmacological tool among commercially available p38 inhibitors. Its 37-fold selectivity for p38α over p38β and complete lack of p38γ/δ inhibition at 10 µM [1] ensure that observed effects can be attributed to p38α blockade rather than multi-isoform inhibition. This is particularly important in systems where p38β has been shown to play opposing or compensatory roles, such as in cardiomyocyte survival and certain cancer cell contexts.

Translational Arthritis Research: Disease-Modifying Positive Control with Validated In Vivo Efficacy

For researchers investigating novel disease-modifying anti-rheumatic drug (DMARD) candidates, R-130823 serves as a uniquely qualified positive control. It is one of the few p38 inhibitors for which published data exist showing efficacy against established disease in both rat adjuvant arthritis and murine collagen-induced arthritis models—including histological evidence of reduced synovial hyperplasia and neutrophil infiltration [1]. Direct comparison data against methotrexate (showing superiority) and celecoxib (showing comparable analgesia) strengthen its utility as a benchmark compound.

Osteoarthritis and Cartilage Degeneration Studies Requiring Chondroprotective Endpoints

In studies examining cartilage catabolism and chondroprotection, R-130823 provides quantitative, low-nanomolar inhibition of MMP-13 release (IC₅₀ = 20 nM) and MMP-13 mRNA expression (IC₅₀ = 4.2 nM) in human primary chondrocytes [1]. Its functional chondroprotective activity, confirmed by suppression of collagen cleavage in bovine cartilage explants [1], makes it the preferred p38 inhibitor for experiments where MMP-13-mediated type II collagen degradation is a primary endpoint.

Inflammatory Pain Pathway Studies Independent of Cyclooxygenase Signaling

R-130823’s demonstrated anti-hyperalgesic efficacy with rapid onset and long duration, comparable to the COX-2 inhibitor celecoxib in the rat adjuvant arthritis model [1], positions it as an ideal tool for dissecting p38 MAPK-dependent pain mechanisms. Unlike celecoxib, R-130823 achieves analgesia without inhibiting prostaglandin synthesis, allowing researchers to investigate non-COX-mediated inflammatory pain pathways without the confounding variable of arachidonic acid cascade blockade.

Quote Request

Request a Quote for R-130823

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.